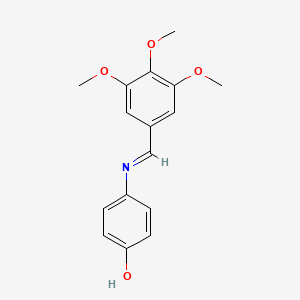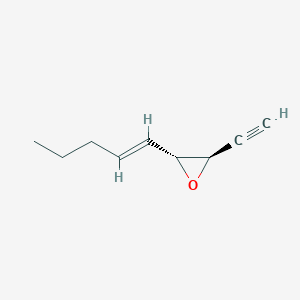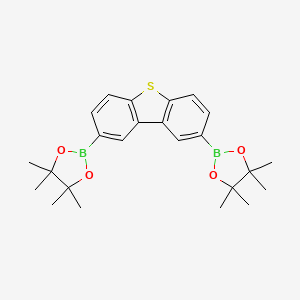
5-Bromo-4-methyl-6-(trifluoromethyl)pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Bromo-4-methyl-6-(trifluoromethyl)pyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family. Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3. This particular compound is characterized by the presence of a bromine atom at position 5, a methyl group at position 4, and a trifluoromethyl group at position 6. These substituents confer unique chemical properties and reactivity to the molecule, making it valuable in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-methyl-6-(trifluoromethyl)pyrimidine typically involves the bromination of 4-methyl-6-(trifluoromethyl)pyrimidine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like acetonitrile or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to high-purity products suitable for further applications.
化学反应分析
Types of Reactions
5-Bromo-4-methyl-6-(trifluoromethyl)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: The compound can participate in Suzuki-Miyaura and Heck coupling reactions to form carbon-carbon bonds with other aromatic or aliphatic groups.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like sodium methoxide or potassium thiolate in polar solvents such as dimethyl sulfoxide (DMSO) or ethanol.
Coupling Reactions: Palladium catalysts, boronic acids, or alkenes in the presence of bases like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3).
Reduction Reactions: Hydrogen gas and palladium on carbon (Pd/C) in ethanol or methanol.
Major Products Formed
Substitution Reactions: Formation of 4-methyl-6-(trifluoromethyl)pyrimidine derivatives with various functional groups replacing the bromine atom.
Coupling Reactions: Formation of biaryl or alkyl-aryl compounds with extended conjugation and potential biological activity.
Reduction Reactions: Formation of 4-methyl-6-(trifluoromethyl)pyrimidine.
科学研究应用
5-Bromo-4-methyl-6-(trifluoromethyl)pyrimidine has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds and pharmaceuticals.
Biology: Investigated for its potential as an inhibitor of specific enzymes or receptors due to its unique substituent pattern.
Medicine: Explored for its potential therapeutic properties, including anticancer, antiviral, and antimicrobial activities.
Industry: Utilized in the development of agrochemicals, dyes, and advanced materials with specific electronic or optical properties.
作用机制
The mechanism of action of 5-Bromo-4-methyl-6-(trifluoromethyl)pyrimidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to its target and exert its biological effects. The bromine atom can serve as a leaving group in substitution reactions, facilitating the formation of covalent bonds with target molecules.
相似化合物的比较
Similar Compounds
5-Bromo-4-(trifluoromethyl)pyrimidine: Lacks the methyl group at position 4, which may affect its reactivity and biological activity.
4-Methyl-6-(trifluoromethyl)pyrimidine: Lacks the bromine atom, making it less reactive in substitution and coupling reactions.
5-Bromo-6-(trifluoromethyl)pyrimidine: Lacks the methyl group, which may influence its chemical properties and applications.
Uniqueness
5-Bromo-4-methyl-6-(trifluoromethyl)pyrimidine is unique due to the combination of its substituents, which confer distinct chemical reactivity and potential biological activity. The presence of both bromine and trifluoromethyl groups allows for versatile chemical transformations and enhances the compound’s stability and lipophilicity, making it valuable in various research and industrial applications.
属性
分子式 |
C6H4BrF3N2 |
|---|---|
分子量 |
241.01 g/mol |
IUPAC 名称 |
5-bromo-4-methyl-6-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C6H4BrF3N2/c1-3-4(7)5(6(8,9)10)12-2-11-3/h2H,1H3 |
InChI 键 |
DTYVFQREMRKBHA-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=NC=N1)C(F)(F)F)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[1,2,4]Triazolo[1,5-c]quinazoline-2,5(3H,6H)-dione](/img/structure/B13977800.png)
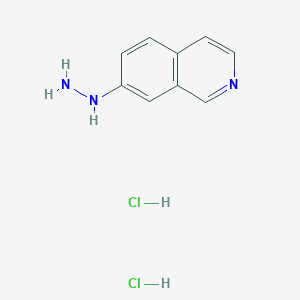
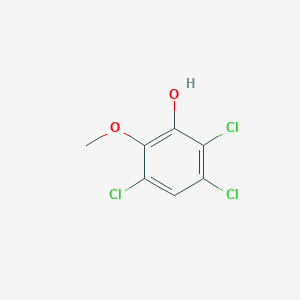

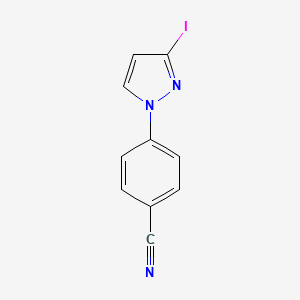
![Tert-butyl4-[2-hydroxy-5-(trifluoromethyl)phenyl]piperidine-1-carboxylate](/img/structure/B13977817.png)
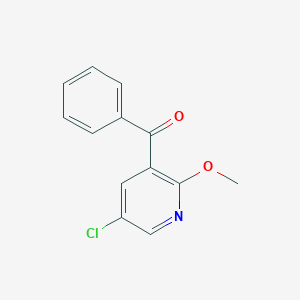

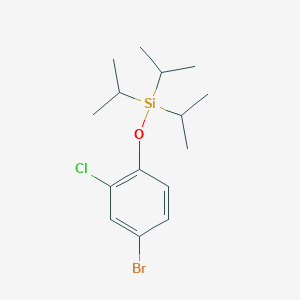
![5-Methoxy-3-methyl-1,3-dihydro-imidazo[4,5-b]pyridin-2-one](/img/structure/B13977845.png)
